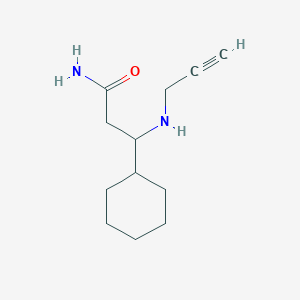

3-Cyclohexyl-3-(prop-2-ynylamino)propanamide

Description

Properties

IUPAC Name |

3-cyclohexyl-3-(prop-2-ynylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-2-8-14-11(9-12(13)15)10-6-4-3-5-7-10/h1,10-11,14H,3-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUFOBVOTFATQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(CC(=O)N)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-3-(prop-2-ynylamino)propanamide typically involves the reaction of cyclohexylamine with propargyl bromide to form cyclohexyl-prop-2-ynyl-amine. This intermediate is then reacted with acryloyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-3-(prop-2-ynylamino)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Oxidized amides and carboxylic acids.

Reduction: Reduced amine derivatives.

Substitution: Substituted amides and other derivatives.

Scientific Research Applications

3-Cyclohexyl-3-(prop-2-ynylamino)propanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-3-(prop-2-ynylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Propanamide derivatives exhibit significant structural diversity, with substituents influencing their physicochemical and pharmacological properties:

- 2-Amino-3-phenylpropanamide: Found in plant extracts (e.g., Terminalia species), this compound features a phenyl group and a primary amine. Its bioherbicidal activity is attributed to alkaloid-like interactions with plant metabolic pathways .

- N-(5-tert-butyl-1H-pyrazol-3-yl)-N-[(1R)-2-[(2-ethyl-6-methylphenyl)amino]-2-oxo-1-(pyridin-3-yl)ethyl]propanamide (X2705): This SARS-CoV-2 main protease (Mpro) inhibitor incorporates bulky tert-butyl and pyridyl groups, enabling specific binding to residues (e.g., Cys145, Glu166) in the protease active site . The target compound’s smaller cyclohexyl group may limit similar protease inhibition but could favor other enzyme targets.

- (S)-2-((2-((S)-4-(Difluoromethyl)-2-oxo-oxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)amino)propanamide (EP 3778607): A patented compound with a benzimidazo-oxazepin core and difluoromethyloxazolidinone substituent, this derivative highlights the role of fluorination and heterocycles in enhancing metabolic stability and target affinity .

- N-Cyclohexyl-3-(2,5-dimethyl-1H-indol-3-yl)propanamide: This analog shares the cyclohexyl group with the target compound but replaces the prop-2-ynylamino with a dimethylindolyl group.

Bioactivity and Mechanisms

Data Tables

Table 1: Structural Comparison of Propanamide Derivatives

Biological Activity

3-Cyclohexyl-3-(prop-2-ynylamino)propanamide, a synthetic compound with a unique structure, has garnered attention in various fields of biological research. Its potential applications range from medicinal chemistry to agrochemical development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₉N₃O. The compound features a cyclohexyl group and a prop-2-ynylamino moiety, which contribute to its unique biological activities.

The mechanism of action for this compound involves its interaction with specific biochemical pathways and targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes critical for metabolic processes. For instance, it may bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity.

- Receptor Modulation : Preliminary studies suggest that it may act as a modulator of various receptors involved in neurotransmission and cellular signaling.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 μg/mL |

| Staphylococcus aureus | 25 μg/mL |

| Pseudomonas aeruginosa | 100 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies involving animal models of inflammation revealed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial effects against hospital-acquired infections.

- Findings : The compound demonstrated significant inhibition against multidrug-resistant strains, suggesting its potential utility in clinical settings.

-

Case Study on Anti-inflammatory Activity :

- Objective : To assess the impact on inflammatory markers in a rat model.

- Findings : Administration led to a marked decrease in inflammation-related markers, indicating its promise as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption following oral administration.

- Distribution : High affinity for lipid membranes due to its hydrophobic cyclohexyl group.

- Metabolism : Primarily metabolized in the liver, with several metabolites identified.

- Excretion : Predominantly excreted via urine.

Q & A

Q. Characterization methods :

- NMR spectroscopy (¹H/¹³C) to confirm bond connectivity and assess purity.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC to quantify impurities (<1% threshold).

For structural confirmation, single-crystal X-ray diffraction is recommended when crystalline forms are obtainable .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

Answer:

DoE minimizes experimental runs while identifying critical parameters:

- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.

- Response variables : Yield, purity, and reaction rate.

- Example design : A 2⁴ factorial matrix to screen dominant factors, followed by a Central Composite Design (CCD) for optimization.

Case study : A similar compound achieved 85% yield by optimizing solvent (THF → DMF) and temperature (25°C → 60°C) via DoE, reducing side-product formation .

Basic: What analytical techniques resolve spectral ambiguities (e.g., diastereomers) in this compound?

Answer:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives).

- 2D NMR (COSY, NOESY) : Distinguishes diastereomers through spatial proton correlations.

- X-ray crystallography : Provides definitive stereochemical assignment .

Advanced: How can computational modeling predict reaction pathways for modifying the prop-2-ynylamino substituent?

Answer:

- Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in alkyne reactions.

- Molecular dynamics simulations : Model solvent effects on reaction kinetics.

- Integration with experimental data : ICReDD’s approach combines quantum calculations and machine learning to prioritize viable reaction conditions .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Enzyme inhibition assays : Target serine/cysteine proteases (related to ’s protease inhibitors).

- Cell viability assays (MTT/XTT): Assess cytotoxicity in cancer/healthy cell lines.

- Binding affinity studies : Surface plasmon resonance (SPR) for receptor-ligand interactions.

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

- Modify substituents : Replace cyclohexyl with bicyclic analogs to enhance lipophilicity.

- Propargyl group tweaks : Introduce electron-withdrawing groups (e.g., -CF₃) to alter reactivity.

- Data-driven SAR : Use multivariate analysis to correlate substituent properties (logP, polar surface area) with bioactivity .

Basic: What safety protocols are critical for handling this compound in the lab?

Answer:

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent alkyne oxidation.

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis due to volatile intermediates .

Advanced: How to address batch-to-batch variability in spectroscopic data?

Answer:

- Troubleshooting steps :

- Verify solvent deuteration levels in NMR.

- Check for residual water (affirms via ¹H NMR δ 1.56 ppm).

- Use internal standards (e.g., TMS) for calibration.

- Statistical analysis : Apply principal component analysis (PCA) to identify outlier batches .

Basic: What solvents and conditions stabilize this compound during long-term storage?

Answer:

- Solvents : Anhydrous DMSO or acetonitrile (prevents hydrolysis).

- Additives : 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation.

- Storage : Amber vials at –80°C for >6-month stability .

Advanced: How to integrate high-throughput screening (HTS) with mechanistic studies?

Answer:

- Automated synthesis : Microplate reactors generate 100+ analogs for HTS.

- Parallel mechanistic probes : Use stopped-flow NMR to monitor reaction intermediates in real-time.

- Data fusion : Combine HTS bioactivity data with DFT-derived reactivity indices to prioritize leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.